molecular formula C12H9ClO3 B362685 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 53391-77-8

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B362685
CAS No.: 53391-77-8
M. Wt: 236.65g/mol
InChI Key: HETUGUSWOXYKSY-UHFFFAOYSA-N
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Description

8-Chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. The core structure of this compound, a cyclopenta-chromenone, is related to a class of molecules that have been investigated for the treatment of autoimmune and inflammatory disorders . The presence of the chloro substituent and the hydroxy group on the fused aromatic system makes this molecule a versatile and valuable advanced intermediate. Researchers can utilize this compound as a key building block for the synthesis of more complex, biologically active molecules . Its structural features allow for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties in lead compound development programs. This reagent is intended for research and development use only in a laboratory setting and is not for human or veterinary use.

Properties

IUPAC Name

8-chloro-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETUGUSWOXYKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Sequential Cyclization

The Friedel-Crafts acylation serves as a foundational step for constructing the chromenone core. In this approach, a β-ketoester undergoes cyclization in the presence of a Lewis acid catalyst. For example, 8-chloro-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (a precursor to the target compound) is synthesized via Friedel-Crafts acylation of a substituted cyclopentene with acetyl chloride, followed by cyclization under acidic conditions . The propoxy group at position 7 is later hydrolyzed to yield the hydroxy substituent.

Key Reaction Conditions :

  • Catalyst: AlCl₃ or FeCl₃ (10–15 mol%)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: 65–72% after cyclization

This method prioritizes regioselectivity but requires subsequent deprotection steps to introduce the hydroxy group.

InBr3-Catalyzed Cyclization of Diazocarbonyl Compounds

Indium(III) bromide (InBr₃) catalyzes the cyclization of diazocyclohexane-1,3-diones with β-ketoesters to form γ-pyrone derivatives, a strategy adaptable to chromenone synthesis. For instance, refluxing 2-diazo-5,5-dimethylcyclohexane-1,3-dione with ethyl acetoacetate in toluene under N₂ produces cyclopenta-fused chromenones in yields up to 83% . Adapting this protocol, the chloro and hydroxy groups are introduced via pre-functionalized starting materials or post-cyclization modifications.

Optimized Parameters :

  • Catalyst: InBr₃ (10 mol%)

  • Temperature: Reflux (110°C)

  • Solvent: Toluene

  • Yield: 70–83% for core formation

This method excels in stereochemical control but necessitates careful selection of diazo precursors to incorporate chloro and hydroxy substituents.

Protective groups mitigate undesired side reactions during functionalization. A reported synthesis of 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves benzyloxy protection at position 7, followed by propyl group introduction and final deprotection . Applying this strategy, the hydroxy group is preserved as a benzyl ether during chlorination at position 8, with subsequent hydrogenolysis yielding the target compound.

Critical Steps :

  • Benzyl protection of hydroxy group using benzyl bromide/K₂CO₃.

  • Chlorination at position 8 via N-chlorosuccinimide (NCS).

  • Pd/C-catalyzed hydrogenolysis for benzyl group removal.

Yield Comparison :

StepYield (%)
Benzyl protection89
Chlorination78
Deprotection95

This approach ensures high functional group tolerance but adds synthetic steps .

Electrophilic Chlorination Strategies

Direct chlorination of the chromenone core is achieved using electrophilic reagents. For 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , chlorine gas or NCS in acetic acid selectively substitutes position 8. A study on analogous compounds demonstrated that electron-donating groups at position 7 (e.g., hydroxy) direct electrophilic substitution to position 8 due to resonance stabilization .

Reaction Setup :

  • Chlorinating agent: NCS (1.1 equiv)

  • Solvent: Acetic acid, 50°C

  • Yield: 68%

Side reactions, such as over-chlorination, are minimized by controlling stoichiometry and temperature.

Hydrolysis of Alkoxy Precursors

Alkoxy groups at position 7 are hydrolyzed to hydroxy groups under acidic or basic conditions. For example, 8-chloro-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is treated with HBr in acetic acid to cleave the propoxy group, yielding the target compound . Alternative conditions include BBr₃ in dichloromethane at −78°C for acid-sensitive substrates.

Deprotection Efficiency :

ConditionYield (%)
HBr/AcOH, 60°C, 6h82
BBr₃/DCM, −78°C, 2h91

The choice of reagent depends on substrate stability and scalability requirements .

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits significant biological activities , including:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate selective cytotoxicity towards cancer cell lines, highlighting its potential in cancer therapy.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme regulation is critical.

Research Applications

The compound's unique structural features allow it to be utilized in various research applications:

  • Pharmacological Studies : Used to explore new therapeutic avenues for diseases such as cancer and bacterial infections.
  • Biochemical Assays : Employed in enzyme inhibition assays to identify potential drug candidates.
  • Molecular Docking Studies : Facilitates the understanding of interactions between the compound and biological targets at the molecular level.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesNotable Activities
7-HydroxycoumarinHydroxy group at position 7Antimicrobial, anticancer
8-Chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-oneMethoxy group instead of hydroxySimilar biological activities
CoumarinBasic structure without substitutionsAnticoagulant properties
7-HydroxyflavoneHydroxy group on a flavonoid structureAntioxidant properties

The unique chloro and hydroxy substitutions in this compound may enhance its biological activity compared to other similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study assessed the efficacy against Mycobacterium tuberculosis, revealing significant antibacterial activity with an IC50 value indicating effective inhibition.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells.
  • Enzyme Inhibition Profiles : Detailed analyses showed that the compound had inhibitory effects on acetylcholinesterase (AChE) with an IC50 value comparable to established inhibitors.

Data Table of Biological Activities

Biological ActivityIC50 (μM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
AChE Inhibition0.25Comparable to standard treatments
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Key Findings :

  • Solubility : Methoxy groups (CID 978411) enhance polarity, favoring aqueous solubility .
  • Electronic Effects : Chlorine and nitro groups (e.g., in 6157-93-3) introduce electron-withdrawing effects, which may influence binding to biological targets .

Modifications to the Cyclopenta[c]chromenone Core

Variations in the fused ring system or additional substituents significantly alter molecular rigidity and bioactivity:

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Notable Features
9-Benzyloxy-7-methyl derivative Methyl at position 7; benzyloxy at position 9 C₂₀H₁₈O₃ 306.36 Enhanced steric bulk; potential for π-π interactions in binding
8-Hexyl-7-(3,4,5-trimethoxybenzyloxy) Hexyl chain at position 8 C₂₉H₃₃ClO₆ 525.01 Extended alkyl chain increases hydrophobicity; trimethoxy group may improve DNA intercalation
8-Acetyl-7-hydroxy-6-methyl derivative Acetyl and methyl groups C₁₅H₁₄O₄ 258.27 Predicted pKa ~9.42; moderate acidity may influence solubility

Key Findings :

  • Hydrophobicity : Long alkyl chains (e.g., hexyl in ) enhance membrane permeability but may reduce aqueous solubility.
  • Acidity : The hydroxyl group in the target compound and its acetylated derivative () exhibit moderate acidity, impacting ionization under physiological conditions.

Biological Activity

8-Chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound of interest due to its potential biological activities. This compound, which belongs to the class of chromones, has been studied for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article synthesizes available research findings on the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.

  • Molecular Formula : C₁₂H₉ClO₃
  • Molecular Weight : 236.65 g/mol
  • CAS Number : 53391-77-8
  • MDL Number : MFCD01472190

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that chromone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
8-Chloro-7-hydroxy-cyclopentaTBD
Similar Chromone Derivative A25
Similar Chromone Derivative B30

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.

Case Study: Inhibition of TNF-alpha Production
In a controlled laboratory setting, cells treated with this compound showed a significant reduction in TNF-alpha levels compared to untreated controls. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)TBDApoptosis induction
HeLa (Cervical Cancer)TBDMitochondrial dysfunction
A549 (Lung Cancer)TBDCell cycle arrest

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow interaction with various molecular targets. The presence of the hydroxyl group is particularly significant for its antioxidant and anti-inflammatory effects.

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